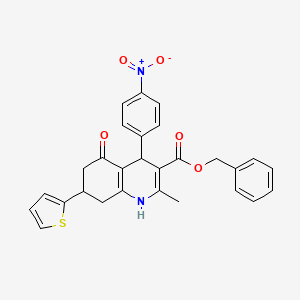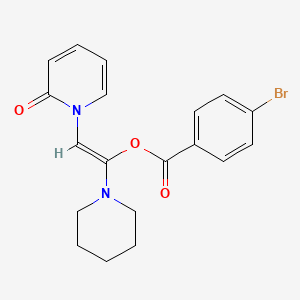![molecular formula C12H7ClF4N2O2 B11093067 methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate](/img/structure/B11093067.png)
methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a cyano group, a trifluoromethyl group, and a substituted aniline moiety
Méthodes De Préparation
The synthesis of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with appropriate reagents to introduce the cyano and trifluoromethyl groups.
Esterification: The intermediate product is then subjected to esterification to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE can be compared with similar compounds such as:
2-Chloro-4-fluoroaniline: A simpler aniline derivative with similar substituents.
2-Chloro-6-fluoroaniline: Another aniline derivative with a different substitution pattern.
The uniqueness of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H7ClF4N2O2 |
|---|---|
Poids moléculaire |
322.64 g/mol |
Nom IUPAC |
methyl (E)-3-(3-chloro-4-fluoroanilino)-2-cyano-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C12H7ClF4N2O2/c1-21-11(20)7(5-18)10(12(15,16)17)19-6-2-3-9(14)8(13)4-6/h2-4,19H,1H3/b10-7+ |
Clé InChI |
RAYNIKPBKYEAGZ-JXMROGBWSA-N |
SMILES isomérique |
COC(=O)/C(=C(\C(F)(F)F)/NC1=CC(=C(C=C1)F)Cl)/C#N |
SMILES canonique |
COC(=O)C(=C(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}oxy)benzoate](/img/structure/B11092997.png)

![N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11093008.png)
![2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11093012.png)
![(5E)-1-hexyl-5-[(3-imidazol-1-ylpropylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11093020.png)


![Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11093038.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
![(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B11093050.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11093051.png)
![N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11093056.png)
![6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11093068.png)
![4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11093071.png)
